molecular formula C17H19NO B11863886 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 93406-29-2

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B11863886
CAS No.: 93406-29-2
M. Wt: 253.34 g/mol
InChI Key: QNUBWJVIBCWFKM-UHFFFAOYSA-N
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Description

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a tetrahydronaphthalene core with an ethyl group and a pyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of 2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic ring.

    Substitution: The ethyl group or the pyridin-3-yl substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • 1-Ethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Uniqueness

1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-yl group and the presence of the ethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds with different substitution patterns.

Properties

CAS No.

93406-29-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-ethyl-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C17H19NO/c1-2-17(19)15-8-4-3-6-13(15)9-10-16(17)14-7-5-11-18-12-14/h3-8,11-12,16,19H,2,9-10H2,1H3

InChI Key

QNUBWJVIBCWFKM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CCC2=CC=CC=C21)C3=CN=CC=C3)O

Origin of Product

United States

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